N1-Methylation Removes a Hydrogen-Bond Donor Site
The target compound bears an N1-methyl group on the pyrrolidine ring, converting the tertiary amine into a permanently tertiary center that cannot act as a hydrogen-bond donor. In contrast, the closest des-methyl analog, N-(4-methylbenzyl)pyrrolidin-3-amine (CAS 1353973-80-4), retains a secondary pyrrolidine N–H capable of donating one hydrogen bond [1]. This single structural difference is functionally significant: in pyrrolidine-based NK₃ antagonist series, the presence or absence of an N1-substituent has been shown to alter receptor binding mode and CNS permeability through both hydrogen-bonding and basicity (pKa) modulation [2].
| Evidence Dimension | Hydrogen-bond donor count at pyrrolidine N1 position |
|---|---|
| Target Compound Data | 0 H-bond donors at N1 (tertiary amine, N–CH₃) |
| Comparator Or Baseline | N-(4-Methylbenzyl)pyrrolidin-3-amine (CAS 1353973-80-4): 1 H-bond donor at N1 (secondary amine, N–H) |
| Quantified Difference | Delta = 1 H-bond donor eliminated; estimated ΔpKa ~1–2 units (tertiary vs. secondary aliphatic amine) |
| Conditions | Structural comparison based on SMILES and InChI; pKa difference estimated from class-level aliphatic amine data (secondary ~10.5–11; tertiary ~9.5–10) |
Why This Matters
Hydrogen-bond donor count directly influences CNS MPO desirability scores and permeability; researchers targeting CNS-penetrant ligands may prioritize the N1-methylated variant for reduced H-bond donor count, while peripheral-target programs may require the secondary amine for target engagement.
- [1] PubChem Compound Database. Structural comparison: 1-methyl-N-(4-methylbenzyl)pyrrolidin-3-amine (CID entry, SMILES: CC1=CC=C(C=C1)CNC2CCN(C2)C) vs. N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride (CAS 1353973-80-4). NCBI. View Source
- [2] Nersesian, D.L. et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Biochemical Pharmacology. Demonstrates pKa-dependent potency shifts with N-alkylation of pyrrolidine scaffolds. View Source
